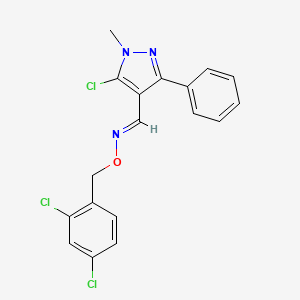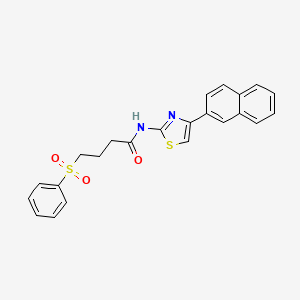![molecular formula C16H19NO3 B2790748 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 765283-03-2](/img/structure/B2790748.png)
7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones widely found in green plants, fungi, and bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by a reaction with various sodium azides . Another method involves the reaction of 7-hydroxychroman-4-one with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins.
科学的研究の応用
7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anticoagulants and anticancer agents.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes.
作用機序
The mechanism of action of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes like DNA gyrase and COX, leading to antimicrobial and anti-inflammatory effects . The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
6-Methyl-4-(morpholin-4-ylmethyl)chromen-2-one: Similar structure but with a methyl group at the 6-position instead of the 7,8-dimethyl substitution.
4-Methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: Another coumarin derivative with different substituents.
Uniqueness
7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine ring enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
7,8-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-3-4-14-13(10-17-5-7-19-8-6-17)9-15(18)20-16(14)12(11)2/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFXWZWVJBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2790665.png)
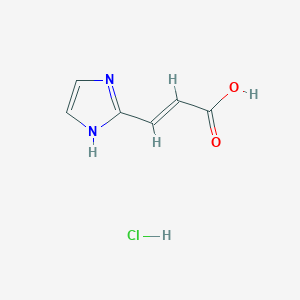
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2790669.png)
![2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2790677.png)
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)
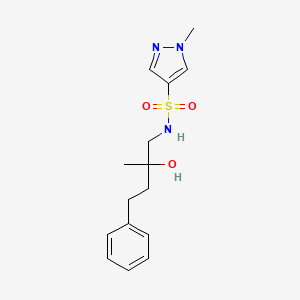
![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
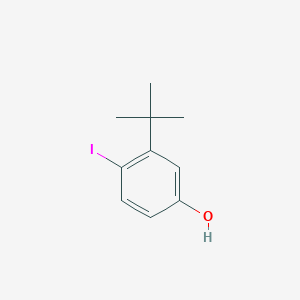
![2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2790684.png)
![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)
